3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile
Description
3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H6BrF2NO It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenylacetonitrile core
Properties
Molecular Formula |
C9H6BrF2NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-(5-bromo-2,3-difluoro-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c1-14-9-5(2-3-13)8(12)7(11)4-6(9)10/h4H,2H2,1H3 |
InChI Key |
MXOJCMIEYGKMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1CC#N)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile typically involves the bromination and fluorination of a methoxy-substituted phenylacetonitrile precursor. The reaction conditions often include the use of bromine or brominating agents and fluorine or fluorinating agents under controlled temperature and pressure conditions. Solvents such as dichloromethane or acetonitrile may be used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile involves its interaction with molecular targets and pathways in biological systems. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-2,6-difluorobenzaldehyde
- (3-bromo-2,6-difluoro-5-methoxyphenyl)boronic acid
Uniqueness
3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the phenylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula: C10H7BrF2N
- CAS Number: 140675-42-9
- Molecular Weight: 250.07 g/mol
Biological Activity Overview
The compound exhibits various biological activities, primarily related to its interaction with biological systems. Studies indicate that it may have applications in treating several conditions due to its ability to modulate specific biological pathways.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that 3-Bromo-5,6-difluoro-2-methoxyphenylacetonitrile may inhibit the growth of certain cancer cell lines. This is supported by structure-activity relationship studies that highlight the importance of halogen substitutions in enhancing cytotoxicity.
- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent. The presence of electron-withdrawing groups, such as bromine and fluorine, is crucial for its activity against microbial strains.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications of the compound affect its biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 3 | Increases cytotoxicity against cancer cells |
| Fluorine at positions 5 and 6 | Enhances antimicrobial properties |
| Methoxy group at position 2 | Contributes to overall biological activity |
Research indicates that the presence of halogens significantly affects the binding affinity to target proteins, which is essential for therapeutic efficacy.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Study :
- Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains using the broth microdilution method. The minimum inhibitory concentrations (MIC) were determined, revealing significant activity against both Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
